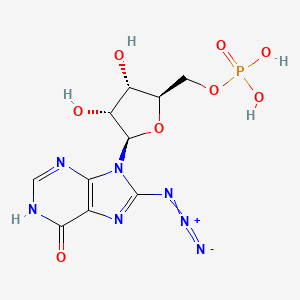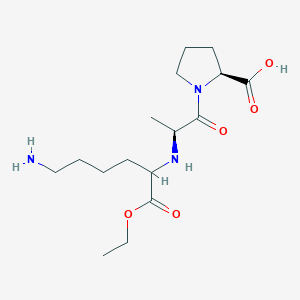
8-Azidoinosinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azidoinosinic acid is a modified nucleoside derivative where the hydrogen atom at the 8th position of the inosine nucleobase is replaced by an azido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azidoinosinic acid typically involves the introduction of an azido group into the inosine molecule. One common method is the nucleophilic substitution reaction where an azide ion (N₃⁻) replaces a leaving group, such as a halide, on the inosine molecule. This reaction is often carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) to facilitate the nucleophilic attack .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 8-Azidoinosinic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, replacing other functional groups on the molecule.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azido group can participate in click chemistry reactions, such as azide-alkyne cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products:
Reduction: Conversion to primary amines.
Cycloaddition: Formation of triazoles.
Scientific Research Applications
8-Azidoinosinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Azidoinosinic acid involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid functions. The azido group can participate in photoaffinity labeling, allowing researchers to study nucleic acid-protein interactions. Additionally, the azido group can be reduced to an amine, which can then participate in further chemical modifications .
Comparison with Similar Compounds
8-Azidoadenosine: Similar to 8-Azidoinosinic acid but with an adenosine base instead of inosine.
8-Azido-AMP: The monophosphate form of 8-Azidoadenosine.
Azidothymidine (AZT): An azido-modified nucleoside used as an antiviral drug.
Uniqueness: this compound is unique due to its specific modification at the 8th position of the inosine base, which imparts distinct chemical properties and reactivity. This makes it particularly useful for specific applications in nucleic acid research and drug development.
Properties
CAS No. |
74721-48-5 |
|---|---|
Molecular Formula |
C10H12N7O8P |
Molecular Weight |
389.22 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(8-azido-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H12N7O8P/c11-16-15-10-14-4-7(12-2-13-8(4)20)17(10)9-6(19)5(18)3(25-9)1-24-26(21,22)23/h2-3,5-6,9,18-19H,1H2,(H,12,13,20)(H2,21,22,23)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
QCKRUHHUYCOJGL-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=[N+]=[N-] |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)COP(=O)(O)O)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)




silane](/img/structure/B14445632.png)
